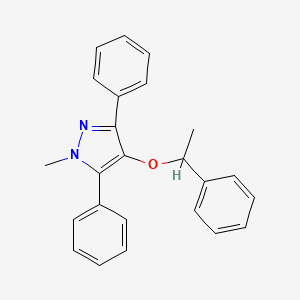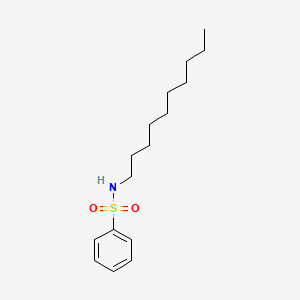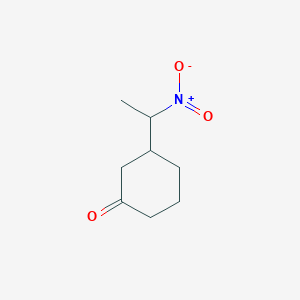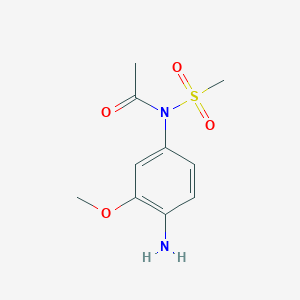
1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique substitution pattern, which includes a methyl group at position 1, phenyl groups at positions 3 and 5, and a 1-phenylethoxy group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole core: This can be accomplished by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions to form the pyrazole ring.
Substitution at position 1:
Substitution at positions 3 and 5: The phenyl groups at positions 3 and 5 can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.
Introduction of the 1-phenylethoxy group at position 4: This can be achieved through a CuI-catalyzed coupling reaction of 4-iodopyrazole with 1-phenylethanol in the presence of potassium t-butoxide and 3,4,7,8-tetramethyl-1,10-phenanthroline under microwave irradiation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: The phenyl and 1-phenylethoxy groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole is not well-documented. based on its structural features, it is likely to interact with specific molecular targets such as enzymes or receptors. The phenyl and 1-phenylethoxy groups may enhance its binding affinity to hydrophobic pockets in target proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3,5-diphenylpyrazole: Lacks the 1-phenylethoxy group, which may result in different biological activities and binding properties.
4-Methoxy-1-phenylpyrazole: Contains a methoxy group instead of the 1-phenylethoxy group, leading to variations in its chemical reactivity and biological effects.
4-Ethoxy-1-phenylpyrazole: Similar to 4-methoxy-1-phenylpyrazole but with an ethoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
60627-91-0 |
|---|---|
Formule moléculaire |
C24H22N2O |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-methyl-3,5-diphenyl-4-(1-phenylethoxy)pyrazole |
InChI |
InChI=1S/C24H22N2O/c1-18(19-12-6-3-7-13-19)27-24-22(20-14-8-4-9-15-20)25-26(2)23(24)21-16-10-5-11-17-21/h3-18H,1-2H3 |
Clé InChI |
INGJWBUHJRHOSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OC2=C(N(N=C2C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)



![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)


